molecular formula C18H17N3OS2 B2834857 (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 681163-43-9

(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2834857
CAS No.: 681163-43-9
M. Wt: 355.47
InChI Key: XNOQKMFXSCVOHN-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone backbone. Its structure integrates a benzo[d]thiazole moiety linked to a piperazine ring and a thiophen-2-yl group. The benzo[d]thiazole and piperazine components are known to enhance pharmacological properties, such as antimicrobial and neuroprotective activities, while the thiophene ring contributes to π-conjugation and electronic effects .

Properties

IUPAC Name

(E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c22-17(8-7-14-4-3-13-23-14)20-9-11-21(12-10-20)18-19-15-5-1-2-6-16(15)24-18/h1-8,13H,9-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOQKMFXSCVOHN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has garnered attention in recent pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety, a piperazine ring, and a thiophene substituent. These structural components contribute to its pharmacological properties, particularly in targeting specific biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. A notable study reported an IC50 value of approximately 25.72 ± 3.95 μM in MCF cell lines, suggesting effective induction of apoptosis in tumor cells . Furthermore, in vivo experiments demonstrated that the compound could suppress tumor growth in mice models .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro assays revealed that it possesses notable efficacy against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics . The thiazole group within the structure appears to enhance this antimicrobial effect, making it a candidate for further development as an antibacterial agent.

The mechanism underlying the biological activities of this compound is multifaceted:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Kinase Inhibition : It has been shown to inhibit specific kinases involved in cancer cell proliferation and survival, such as PI3K and AKT pathways .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Research Findings and Case Studies

StudyFindingsIC50/Other Metrics
Study 1Induced apoptosis in MCF cell lines25.72 ± 3.95 μM
Study 2Antimicrobial activity against S. aureusMIC < 0.015 mg/mL
Study 3Inhibition of PI3K and AKT pathwaysIC50 = 1.0 μM (pAKT), 3.1 μM (PI3Kδ)

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the use of multi-step synthetic routes. Key methods include:

  • Click Chemistry : Utilizing 1,3-dipolar cycloaddition reactions to form triazole hybrids, which can be further modified to yield the target compound .
  • Knoevenagel Condensation : This method has been employed in synthesizing benzothiazole derivatives that serve as precursors for the desired compound .

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit promising anticancer activity. A study assessing a library of benzothiazole-piperazine conjugates reported moderate to potent antiproliferative effects against various cancer cell lines, including MCF7 and HCT116 . The structure–activity relationship (SAR) analysis indicated that specific substitutions on the benzothiazole and piperazine moieties significantly influenced the anticancer potency.

MAO-B Inhibition

The compound has also been investigated for its potential as a MAO-B inhibitor, which is relevant in treating neurodegenerative diseases such as Parkinson's disease. A novel series of derivatives showed promising inhibitory activity against MAO-B, with some compounds achieving IC50 values in the low nanomolar range . The SAR studies revealed that certain substitutions enhance the inhibitory potency, indicating the importance of molecular structure in therapeutic efficacy.

Anticancer Activity Evaluation

A comprehensive study evaluated a series of benzothiazole-piperazine derivatives for their anticancer properties. The findings suggested that modifications on the piperazine ring could lead to enhanced cytotoxicity against selected cancer cell lines. Notably, compounds with electron-withdrawing groups exhibited higher activity compared to those with electron-donating groups .

In Vivo Studies for Neuroprotection

In vivo studies have shown that certain derivatives of this compound can improve motor functions in models of Parkinson's disease, correlating with their MAO-B inhibitory activities . These findings underscore the compound's potential as a neuroprotective agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzo[d]thiazole-Piperazine Derivatives

  • Substituent Effects: The compound (E)-1-(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one () features 7-chloro and 4-methoxy groups on the benzothiazole ring. In , analogs with p-chlorophenyl (3b) and o-chlorophenyl (4a) substituents demonstrated MIC values of 1 µg/mL and 2 µg/mL against S. aureus, respectively, rivaling tetracycline. The target compound’s thiophene group may reduce steric hindrance, improving binding efficiency .

Chalcones with Thiophene Moieties

  • (E)-1-(2-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one ():
    • This simpler chalcone showed moderate antibacterial activity against S. aureus and E. coli. The absence of the benzothiazole-piperazine scaffold likely limits its potency compared to the target compound .
  • (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one ():
    • The benzodioxole and bithiophene groups enhance π-conjugation, as evidenced by UV-Vis studies. However, the lack of a piperazine ring may reduce solubility and bioavailability relative to the target compound .

Piperazine-Containing Derivatives

  • Wu Bin’s Neuroprotective Analogs ():
    • Compounds like (E)-1-(4-(4-chlorobenzyl)piperazin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one exhibit neuroprotective effects, attributed to the 4-chlorobenzyl substituent on piperazine. The target compound’s unsubstituted piperazine may offer a broader therapeutic window due to reduced steric effects .

Table 1: Antibacterial Activity of Selected Compounds

Compound Substituents MIC (µg/mL) vs. S. aureus Reference
Target Compound None (base structure) Not reported
3b (p-chlorophenyl) p-Cl on aryl 1.0
4a (o-chlorophenyl) o-Cl on aryl 2.0
(E)-1-(2-hydroxyphenyl)-3-(thiophen-2-yl)chalcone 2-hydroxyphenyl, thiophen-2-yl Moderate (exact value N/A)

Table 2: Structural Features and Implications

Feature Target Compound Analog () Impact
Benzothiazole Groups Unsubstituted 7-Cl, 4-OCH₃ Enhanced lipophilicity and activity in analog; target may have better solubility.
Piperazine Substitution Unmodified 4-(4-Cl-benzyl) () Neuroprotective activity in analog; target’s simplicity may aid synthesis.
Thiophene vs. Phenyl Thiophen-2-yl Phenyl () Thiophene’s smaller size may improve binding kinetics.

Q & A

Advanced Research Question

  • Antimicrobial Activity: Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) due to the thiophene and benzothiazole moieties’ membrane-disruptive properties .
  • Anticancer Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values. The α,β-unsaturated ketone may act as a Michael acceptor, inhibiting thioredoxin reductase .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, leveraging the piperazine moiety’s hydrogen-bonding capacity .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking: Use AutoDock Vina to model binding to the ATP-binding pocket of EGFR kinase (PDB: 1M17). The benzothiazole group may form hydrophobic interactions, while the enone participates in covalent bonding .
  • MD Simulations: Run 100-ns simulations in GROMACS to evaluate stability of the ligand-receptor complex. Pay attention to solvent-accessible surface area (SASA) of the thiophene ring .

What strategies improve the compound’s solubility for in vivo studies?

Basic Research Question

  • Co-solvent Systems: Use PEG-400/water (1:1) or DMSO/saline (<5% DMSO) for intravenous administration .
  • Salt Formation: React with HCl to form a water-soluble hydrochloride salt, confirmed by pH titration and ion chromatography .
  • Nanoparticle Encapsulation: Prepare PLGA nanoparticles (70–100 nm) via emulsion-solvent evaporation, achieving >80% encapsulation efficiency .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question

  • Substituent Variation: Replace the thiophene with furan or phenyl groups to assess π-π stacking effects on activity .
  • Bioisosteric Replacement: Substitute the benzothiazole with benzoxazole to modulate electron-withdrawing properties and logP values .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical features (e.g., planar enone, aromatic rings) for target engagement .

How should researchers address contradictory data in biological activity reports?

Advanced Research Question

  • Statistical Validation: Apply ANOVA with post-hoc Tukey tests to compare IC50 values across multiple assays .
  • Batch Reproducibility: Verify purity (>95%) via HPLC (C18 column, acetonitrile/water) and elemental analysis (±0.3% for C, H, N) .
  • Target Selectivity Profiling: Screen against off-target receptors (e.g., GPCRs) to rule out non-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.